2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thienopyrimidine scaffold. Its structure is characterized by:
- A thieno[2,3-d]pyrimidine core fused with a cyclopentane ring.
- Two chlorine substituents at positions 2 and 4 of the pyrimidine ring.
- A partially saturated cyclopenta moiety (6,7-dihydro-5H), enhancing conformational flexibility .
Compound A serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives with antibacterial and anticancer activities . Its reactivity at the 4-chloro position allows for nucleophilic substitutions, enabling diverse functionalization .
Properties
IUPAC Name |
10,12-dichloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-6-4-2-1-3-5(4)14-8(6)13-9(11)12-7/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKRFXWBPRXDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a cyclopentadiene derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Cyclohepta-Fused Thienopyrimidine
Compound B: 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
- Structural Differences :
- A seven-membered cycloheptane ring replaces the cyclopentane ring.
- Increased ring size enhances lipophilicity and steric bulk.
- Synthesis : Formed via chlorination of a tetrahydro-cyclohepta precursor using phosphorus oxychloride .
- Biological Activity : Acts as a precursor for dual EGFR/VEGFR-2 inhibitors, showing potent antiproliferative effects in cancer cells .
- Key Data :
| Property | Compound A | Compound B |
|---|---|---|
| Ring Size | 5-membered | 7-membered |
| logP (Predicted) | ~2.5 | ~3.2 |
| Anticancer IC50 (μM) | Not reported | 0.15–1.8 |
Benzo-Fused Thienopyrimidine
Compound C: 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- Structural Differences: A benzene ring fused to the thienopyrimidine core. Ethyl substituent at position 2 increases steric hindrance.
- Synthesis : Requires anthracene derivatives as starting materials, involving multi-step cyclization .
- Biological Activity : Demonstrates cytotoxicity against pancreatic cancer cells, likely due to enhanced DNA intercalation from the planar benzo moiety .
- Key Data :
| Property | Compound A | Compound C |
|---|---|---|
| Aromaticity | Moderate | High (benzene) |
| Cytotoxicity (IC50) | Not reported | 5.07 μM |
| Molecular Weight | 259.7 g/mol | 252.77 g/mol |
Thienopyrimidine Ester Derivative
Compound D: Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
- Structural Differences :
- An ethyl ester group at position 5 of the cyclopenta ring.
- Increased polarity due to the ester functionality.
- Synthesis : Derived from Compound A via alkylation with ethyl chloroacetate under basic conditions .
- Applications : Improved oral bioavailability compared to Compound A , making it suitable for pharmacokinetic optimization .
- Key Data :
| Property | Compound A | Compound D |
|---|---|---|
| Boiling Point | Not reported | 425.1°C |
| Solubility (logS) | Low | Moderate |
| Bioavailability | Poor | Enhanced |
Isomeric Thienopyrimidines
Compound E: Thieno[3,2-d]pyrimidine derivatives
- Structural Differences :
- Thiophene ring fused at positions 3,2-d instead of 2,3-d.
- Altered electronic distribution due to shifted sulfur atom position.
- Biological Activity : Shows divergent antimicrobial and analgesic activities compared to Compound A , likely due to altered hydrogen-bonding interactions .
Biological Activity
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (commonly referred to as DCP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₆Cl₂N₂
- Molecular Weight : 189.04 g/mol
- CAS Number : 5466-43-3
- Melting Point : 77–79 °C
Biological Activity Overview
DCP has been studied for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that DCP exhibits significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : Preliminary research suggests potential antiviral activity, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : DCP has shown promise in reducing inflammation in certain models.
- Anticancer Potential : Research indicates that DCP may inhibit the proliferation of cancer cells through various pathways.
The biological activity of DCP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DCP may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways involved in inflammation and cell growth.
- Interaction with DNA/RNA : Some studies suggest that DCP may interact with nucleic acids, affecting replication and transcription processes.
Antimicrobial Studies
A study conducted by evaluated the antimicrobial efficacy of DCP against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Antiviral Research
In a recent investigation published in MDPI , DCP was tested for its antiviral activity against the influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication, particularly at concentrations above 50 µg/mL.
Anti-inflammatory Effects
Research highlighted in the Journal of Medicinal Chemistry reported that DCP significantly reduced pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing a reduction in TNF-alpha and IL-6 levels.
Anticancer Potential
A study on the effects of DCP on cancer cell lines revealed that it inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization and halogenation steps. For example, nucleophilic substitution reactions using NaHCO₃ and NaI as catalysts (in ethanol or DMF) are common for introducing chloro substituents at the 2- and 4-positions of the pyrimidine ring. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (reflux at 80–100°C) are critical to avoid side reactions like over-chlorination. Purification via recrystallization (e.g., using 1,4-dioxane) ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Key techniques include:
- 1H/13C NMR : To confirm the bicyclic framework and substituent positions (e.g., δ 2.43–3.18 ppm for cyclopentane protons) .
- LC-MS : For molecular weight validation (e.g., m/z 326.0 [M+H]+) and purity assessment .
- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives .
Q. What are the storage and stability considerations for this compound?
Store in airtight containers at 2–8°C, away from oxidizing agents. Stability tests show decomposition >105°C, necessitating avoidance of high-temperature environments .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, and what methodologies guide rational design?
- Derivatization strategies : Introduce amino, morpholino, or aryl groups at the 4-position via nucleophilic substitution. For example, coupling with 4-chloro-2-trifluoroacetanilide improves antibacterial activity .
- Structure-activity relationship (SAR) studies : Replace the cyclopentane moiety with larger rings (e.g., tetrahydrobenzothieno) to modulate lipophilicity and target binding .
- Molecular docking : Prioritize derivatives with hydrogen-bonding interactions (e.g., 4g in showed tyrosinase inhibition via 2,4-dihydroxybenzene fragment) .
Q. What experimental models are used to evaluate antitumor and antibacterial activity?
- Antitumor : Pancreatic cancer cell lines (e.g., MIA PaCa-2) treated with starch nanoparticle-loaded derivatives to assess IC₅₀ values .
- Antibacterial : Disk diffusion assays against Staphylococcus aureus and E. coli with MIC determination (e.g., derivatives in showed 67% yield and Rf = 0.47) .
- Anti-HIV : Reverse transcriptase inhibition assays for NNRTI activity (e.g., benzo[4,5]thieno derivatives in ) .
Q. How do data contradictions in biological activity arise, and how are they resolved?
Discrepancies may stem from:
- Solubility differences : Use DMSO or PEG-400 for in vitro assays to ensure consistent bioavailability .
- Assay variability : Validate results across multiple models (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
- Structural impurities : Confirm purity via HPLC before biological testing .
Q. What computational tools aid in predicting pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with antibacterial potency .
Methodological Challenges
Q. How are reaction intermediates optimized to avoid byproducts during synthesis?
Q. What strategies improve oral bioavailability for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
